(1,5-dimethyl-1H-pyrrol-2-yl)methylamine
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Overview
Description
(1,5-Dimethyl-1H-pyrrol-2-yl)methylamine is a chemical compound with the molecular formula C7H12N2 and a molecular weight of 125.19 g/mol . It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
Some related compounds have shown action againstDHFR and enoyl ACP reductase enzymes . These enzymes play crucial roles in cellular metabolism and are often targeted by antimicrobial and anticancer drugs.
Mode of Action
Molecular docking studies have been conducted on similar compounds to determine their potential mode of action . These studies typically involve examining how the compound interacts with its target at the molecular level, which can provide insights into the compound’s mechanism of action.
Biochemical Pathways
Given that related compounds have shown action against dhfr and enoyl acp reductase enzymes , it’s plausible that this compound could affect pathways involving these enzymes. For instance, DHFR is involved in the folate pathway, which is crucial for DNA synthesis and cell division, while enoyl ACP reductase is involved in fatty acid synthesis.
Result of Action
Related compounds have shown strong antibacterial and antitubercular properties , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,5-dimethyl-1H-pyrrol-2-yl)methylamine typically involves the reaction of 1,5-dimethylpyrrole with formaldehyde and ammonia under controlled conditions . The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(1,5-Dimethyl-1H-pyrrol-2-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can result in various substituted pyrrole derivatives .
Scientific Research Applications
(1,5-Dimethyl-1H-pyrrol-2-yl)methylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethylpyrrole: A precursor in the synthesis of (1,5-dimethyl-1H-pyrrol-2-yl)methylamine.
2-Aminomethyl-1,5-dimethylpyrrole: A structurally similar compound with different functional groups.
1H-Pyrrole-2-methanamine: Another pyrrole derivative with similar chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
118799-24-9 |
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Molecular Formula |
C7H13N2+ |
Molecular Weight |
125.19 g/mol |
IUPAC Name |
(1,5-dimethylpyrrol-2-yl)methylazanium |
InChI |
InChI=1S/C7H12N2/c1-6-3-4-7(5-8)9(6)2/h3-4H,5,8H2,1-2H3/p+1 |
InChI Key |
KMUHAJOXPNPERW-UHFFFAOYSA-O |
SMILES |
CC1=CC=C(N1C)CN |
Canonical SMILES |
CC1=CC=C(N1C)C[NH3+] |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
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